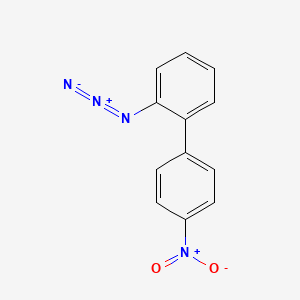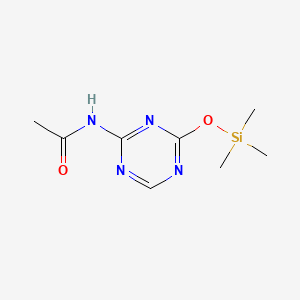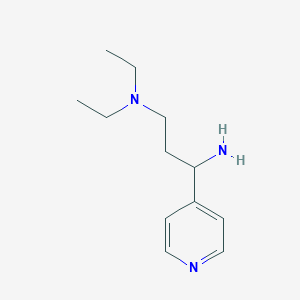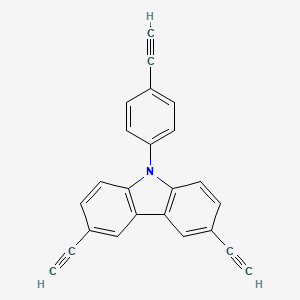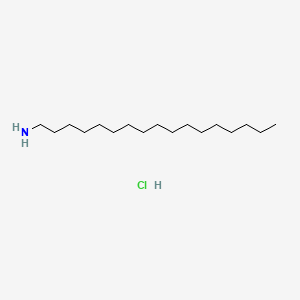
Heptadecan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecan-1-amine;hydrochloride is an organic compound with the molecular formula C17H37N·HCl. It is a long-chain primary amine, which means it has an amine group (-NH2) attached to a heptadecane chain. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptadecan-1-amine;hydrochloride can be synthesized through several methods. One common method involves the reductive amination of heptadecanal with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of heptadecanenitrile in the presence of a catalyst such as Raney nickel. The reaction is carried out under high pressure and temperature to ensure complete conversion of the nitrile to the amine .
Análisis De Reacciones Químicas
Types of Reactions
Heptadecan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptadecanal or heptadecanoic acid.
Reduction: It can be reduced to form heptadecane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Heptadecanal, Heptadecanoic acid
Reduction: Heptadecane
Substitution: Various alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
Heptadecan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of cell membranes and as a surfactant in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of heptadecan-1-amine;hydrochloride involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with biological molecules. It can also act as a nucleophile, participating in various biochemical reactions. The compound’s long hydrophobic chain allows it to interact with lipid membranes, affecting their fluidity and permeability .
Comparación Con Compuestos Similares
Heptadecan-1-amine;hydrochloride can be compared with other long-chain primary amines such as:
Hexadecan-1-amine (C16H35NH2): Similar structure but with one less carbon atom.
Octadecan-1-amine (C18H37NH2): Similar structure but with one more carbon atom.
Dodecan-1-amine (C12H27NH2): Shorter chain length, different physical properties.
Uniqueness
This compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic molecules .
Propiedades
Número CAS |
1838-07-9 |
|---|---|
Fórmula molecular |
C17H38ClN |
Peso molecular |
291.9 g/mol |
Nombre IUPAC |
heptadecan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;/h2-18H2,1H3;1H |
Clave InChI |
ADALIFAVBBCNGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


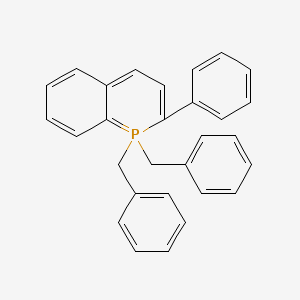
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)


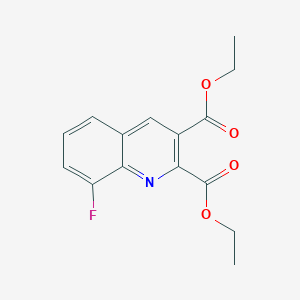
![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)

